molecular formula C27H30N2O9 B607512 Fmoc-PEG3-CH2CO2-NHS CAS No. 2128735-25-9

Fmoc-PEG3-CH2CO2-NHS

Cat. No. B607512
CAS RN: 2128735-25-9
M. Wt: 526.54
InChI Key: RZQZDOAYVGNJLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-PEG3-CH2CO2-NHS is a PEG derivative containing an Fmoc group and an NHS ester group . The hydrophilic PEG spacer increases solubility in aqueous media . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations .


Molecular Structure Analysis

The molecular formula of Fmoc-PEG3-CH2CO2-NHS is C27H30N2O9 . It has a molecular weight of 526.5 g/mol . The structure contains an Fmoc-protected amine and an NHS ester group .


Chemical Reactions Analysis

The NHS ester group in Fmoc-PEG3-CH2CO2-NHS can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations .


Physical And Chemical Properties Analysis

Fmoc-PEG3-CH2CO2-NHS has a molecular weight of 526.5 g/mol . It has a topological polar surface area of 130 Ų and a rotatable bond count of 16 . Its exact mass and monoisotopic mass are 526.19513054 g/mol .

Scientific Research Applications

Protein Labeling

The NHS ester group in Fmoc-PEG3-CH2CO2-NHS can be used to label the primary amines (-NH2) of proteins . This can be useful in various research applications, such as studying protein function, localization, and interaction with other molecules.

Oligonucleotide Modification

Fmoc-PEG3-CH2CO2-NHS can also be used to modify amine-modified oligonucleotides . This can be particularly useful in the field of genetic research and drug development.

Increasing Solubility of Bioconjugates

The hydrophilic PEG spacer in Fmoc-PEG3-CH2CO2-NHS increases solubility in aqueous media . This can be beneficial when working with bioconjugates that have poor solubility.

Antibody-Drug Conjugation

The NHS ester group can react with primary amines (NH2) on the macromolecule very readily at pH 7-9 to form a stable, irreversible amide bond . This property can be exploited in the creation of antibody-drug conjugates (ADCs), a class of therapeutics that deliver a cytotoxic drug directly to specific cells.

Creation of Amine-Containing Molecules

The Fmoc group in Fmoc-PEG3-CH2CO2-NHS can be deprotected under basic condition to obtain the free amine . This free amine can then be used for further conjugations, allowing for the creation of a wide variety of amine-containing molecules.

Custom Synthesis

Due to its versatile reactivity, Fmoc-PEG3-CH2CO2-NHS can be used in custom synthesis to create a wide variety of PEGylated compounds .

Mechanism of Action

The NHS ester group in Fmoc-PEG3-CH2CO2-NHS can react with primary amines (-NH2) to form amide bonds . This property allows it to be used to label proteins, amine-modified oligonucleotides, and other amine-containing molecules .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O9/c30-24-9-10-25(31)29(24)38-26(32)18-36-16-15-35-14-13-34-12-11-28-27(33)37-17-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,23H,9-18H2,(H,28,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQZDOAYVGNJLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-PEG3-CH2CO2-NHS

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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